3',4',5',5,7-Pentamethoxyflavanone
Overview
Description
3’,4’,5’,5,7-Pentamethoxyflavanone is a natural flavonoid compound . It is found in Neoraputia magnifica var. magnifica .
Molecular Structure Analysis
The molecular formula of 3’,4’,5’,5,7-Pentamethoxyflavanone is C20H22O7 . The IUPAC name is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
The molecular weight of 3’,4’,5’,5,7-Pentamethoxyflavanone is 374.4 g/mol . It has a complexity of 485 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Anti-Inflammatory Activity : A study by Feng et al. (2019) demonstrated that Pentamethoxyflavanone modulates macrophage phenotype by suppressing the p65 signal pathway, which in turn exerts anti-inflammation activity and protects septic mice (Feng et al., 2019).
Antiproliferative Activity against Tumor Cell Lines : Duan et al. (2017) reported that citrus polymethoxyflavones, including Pentamethoxyflavanone, have potent inhibition activity against sterol regulatory element-binding proteins and strong antiproliferative activity against tumor cell lines (Duan et al., 2017).
Cytotoxic and Antimitotic Properties : Research by Lewin et al. (2012) indicated that 3'-amino-5-hydroxy-3,6,7,8,4'-pentamethoxy-flavone, a variant of Pentamethoxyflavanone, is strongly cytotoxic and antimitotic, suggesting potential applications in cancer therapy (Lewin et al., 2012).
Anti-Platelet Aggregation Activity : Chen et al. (2007) found that 3',4',5',5,7-Pentamethoxyflavanone exhibited significant anti-platelet aggregation activity in vitro, indicating potential therapeutic applications in cardiovascular diseases (Chen et al., 2007).
Inhibitory Activity Against Bacteria : The study by Valdés et al. (2020) found that flavanone 2 from Calceolaria thyrsiflora, which includes Pentamethoxyflavanone, showed moderate inhibitory activity against S. aureus MRSA 97-77 and potent inhibition of 5-hLOX, supporting its traditional use as an anti-inflammatory in respiratory tract diseases (Valdés et al., 2020).
Chemical Separation and Identification : A study by Chan (1970) highlighted the use of thin-layer chromatography for the separation and identification of Pentamethoxyflavanone and its related compounds, indicating its importance in chemical analysis (Chan, 1970).
properties
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOZRFYJNWSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405619 | |
Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5',5,7-Pentamethoxyflavanone | |
CAS RN |
479672-30-5 | |
Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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